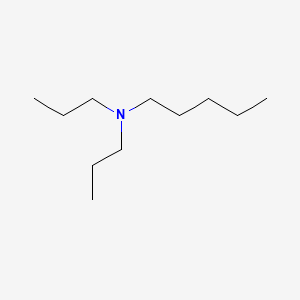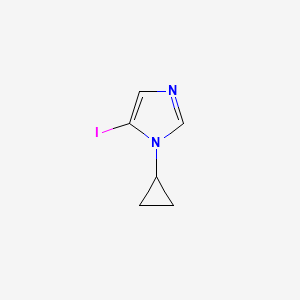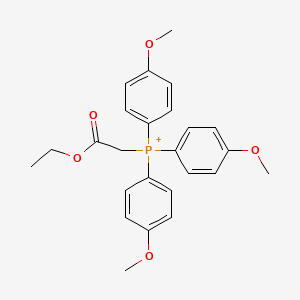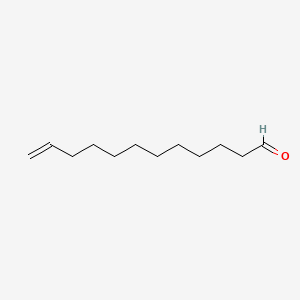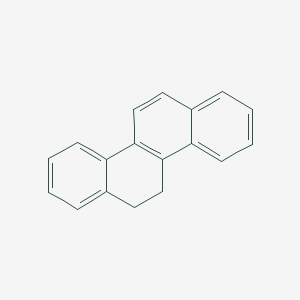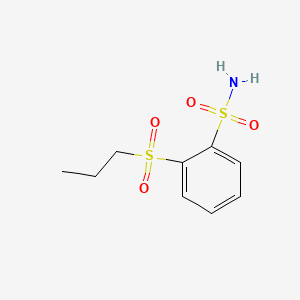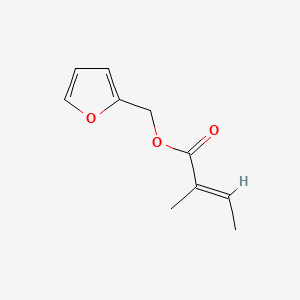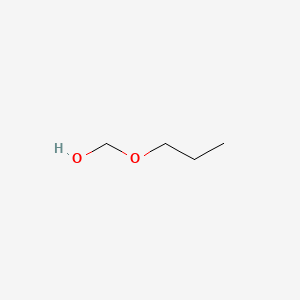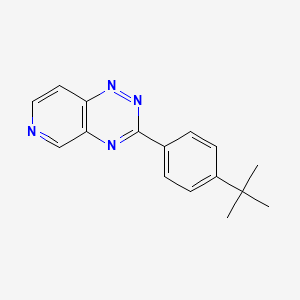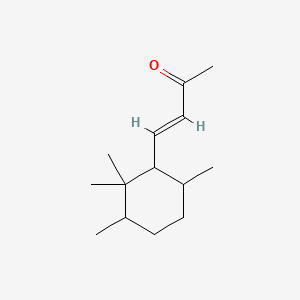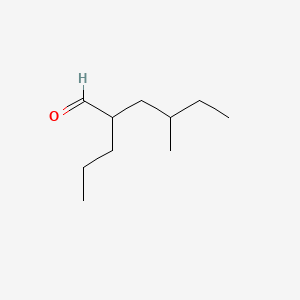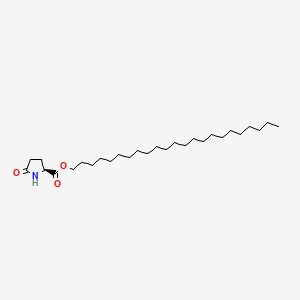
Tricosyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosyl 5-oxo-L-prolinate: is a chemical compound with the molecular formula C28H53NO3 and a molecular weight of 451.73 g/mol . . This compound is a derivative of L-proline, a naturally occurring amino acid, and is characterized by the presence of a tricosyl ester group attached to the 5-oxo-L-proline moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tricosyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tricosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity . The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions: : Tricosyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Hydroxy derivatives.
Substitution: Various ester derivatives.
Scientific Research Applications
Tricosyl 5-oxo-L-prolinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tricosyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound is believed to act as a prodrug, releasing active metabolites upon enzymatic hydrolysis . These metabolites can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: A structural derivative of L-proline with similar chemical properties.
Pyroglutamylvaline: A functional parent of 5-oxo-L-proline.
Pyroglutamylglycine: Another derivative of 5-oxo-L-proline.
Uniqueness: : Tricosyl 5-oxo-L-prolinate is unique due to the presence of the long tricosyl ester chain, which imparts distinct physicochemical properties and potential biological activities . This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
37673-39-5 |
|---|---|
Molecular Formula |
C28H53NO3 |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
tricosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H53NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-32-28(31)26-23-24-27(30)29-26/h26H,2-25H2,1H3,(H,29,30)/t26-/m0/s1 |
InChI Key |
PGSABEJBUAHFIK-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



